An In-depth Technical Guide to the Core Chemical Properties and Structure of Benzophenone-d10
An In-depth Technical Guide to the Core Chemical Properties and Structure of Benzophenone-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-d10, the deuterated analog of benzophenone, is a pivotal tool in various scientific disciplines, particularly in analytical and medicinal chemistry. Its isotopic labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative mass spectrometry assays.[1][2] Furthermore, its photochemical properties, similar to its non-deuterated counterpart, allow its use as a photosensitizer and in mechanistic studies of photochemical reactions.[1] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of Benzophenone-d10, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Benzophenone-d10 is a solid at room temperature, with physical and chemical properties largely similar to benzophenone, with the notable difference in molecular weight due to the presence of ten deuterium atoms.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃D₁₀O | [4] |
| Molecular Weight | 192.28 g/mol | [2][3] |
| CAS Number | 22583-75-1 | [3][4] |
| Appearance | White solid | [3] |
| Melting Point | 47-51 °C | [2][3] |
| Boiling Point | 305 °C | [2][3] |
| Isotopic Purity | ≥99 atom % D | [2][3] |
| Solubility | Soluble in organic solvents such as acetonitrile. | [5] |
Molecular Structure
Note: The following crystallographic data is for non-deuterated benzophenone and should be considered a close approximation for Benzophenone-d10. Minor variations may exist due to the kinetic isotope effect.
| Structural Parameter | Value |
| C-C bond length (aromatic) | ~1.39 Å |
| C=O bond length | ~1.22 Å |
| C-C-C bond angle (aromatic) | ~120° |
| C-CO-C bond angle | ~122° |
The molecule adopts a non-planar conformation, with the phenyl rings twisted out of the plane of the carbonyl group. This conformation minimizes steric hindrance between the ortho-deuterium atoms of the two rings.
Experimental Protocols
Synthesis and Purification of Benzophenone-d10
Benzophenone-d10 is typically synthesized via a Friedel-Crafts acylation reaction between deuterated benzene (benzene-d6) and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Methodology:
-
Reaction Setup: A solution of benzoyl chloride in a suitable anhydrous solvent (e.g., carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Addition of Deuterated Benzene: Benzene-d6 is added dropwise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with a dilute sodium hydroxide solution to remove any unreacted benzoyl chloride and benzoic acid, followed by washing with water until neutral.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation.
-
Purification: The crude Benzophenone-d10 is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield a pure crystalline product.
Use of Benzophenone-d10 as an Internal Standard in LC-MS/MS
Benzophenone-d10 is widely used as an internal standard for the quantitative analysis of benzophenone and related compounds in various matrices, such as food and biological samples, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Benzophenone-d10 in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ppm).
-
Prepare a series of calibration standards by spiking known amounts of a certified reference standard of the analyte (e.g., benzophenone) into a blank matrix.
-
-
Sample Preparation:
-
Homogenize the sample (e.g., food product).
-
Weigh a known amount of the homogenized sample into a vial.
-
Add a precise volume of the Benzophenone-d10 internal standard working solution to the sample.
-
Add an extraction solvent (e.g., acetonitrile) and sonicate to extract the analyte and the internal standard.
-
Centrifuge the sample to pellet any solid debris.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.2 µm) into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and Benzophenone-d10 should be optimized for maximum sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of Benzophenone-d10.
Caption: Workflow for quantitative analysis using Benzophenone-d10 as an internal standard.
Caption: Logical diagram illustrating the principle of isotope dilution mass spectrometry.
